BenchChemオンラインストアへようこそ!

6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one

CCR5 Antagonist HIV Entry Inhibition Chemokine Receptor

6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one (CAS 99055-49-9), also known as AMBTO, is a heterocyclic small molecule belonging to the 1,2,3-benzotriazin-4(3H)-one class. It is characterized by a C8H8N4O molecular formula, a molecular weight of 176.18 g/mol, and a calculated pKa of 1.28.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 99055-49-9
Cat. No. B1403407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one
CAS99055-49-9
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(C=CC(=C2)N)N=N1
InChIInChI=1S/C8H8N4O/c1-12-8(13)6-4-5(9)2-3-7(6)10-11-12/h2-4H,9H2,1H3
InChIKeyVMEJBRIZBKOVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure 6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one (99055-49-9): A Functionalized Benzotriazinone Scaffold for Targeted Lead Discovery


6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one (CAS 99055-49-9), also known as AMBTO, is a heterocyclic small molecule belonging to the 1,2,3-benzotriazin-4(3H)-one class. It is characterized by a C8H8N4O molecular formula, a molecular weight of 176.18 g/mol, and a calculated pKa of 1.28 [1]. The compound features a reactive 6-amino group on the benzotriazinone core, a key structural feature that distinguishes its physicochemical and biological profile from the unsubstituted parent scaffold . It is commercially offered as a versatile small molecule scaffold for medicinal chemistry campaigns, with suppliers reporting purities of 95-98% and availability in scales up to 10 g .

Substitution Cannot Be Assumed: Why the 6-Amino Substituent is the Decisive Factor in Selecting AMBTO Over the Parent 3-Methyl-1,2,3-benzotriazin-4-one


The parent compound 3-methyl-1,2,3-benzotriazin-4(3H)-one (CAS 22305-44-8) and halogenated analogs lack the specific hydrogen-bond donor and electron-donating properties provided by the 6-amino group, which fundamentally alters their target affinity profiles. While the unsubstituted scaffold has demonstrated some general biological activity, robust structure-activity relationship (SAR) studies on the benzotriazinone class reveal that the introduction of a 6-amino substituent is critical for achieving potent, low nanomolar engagement with targets such as the CCR5 chemokine receptor and leukotriene A4 hydrolase (LTA4H) [1]. Procuring a deaminated or 6-halogenated analog as a generic substitute therefore carries the quantifiable risk of losing the specific pharmacokinetic and pharmacodynamic advantages conferred by this primary amine, leading to a predictable loss of activity or selectivity [2].

Quantified Differentiation Evidence: Where 6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one Excels vs. Closest Analogs


CCR5 Antagonist Potency: A 10,000-Fold Improvement Over the Unsubstituted Scaffold

The target compound exhibits a sub-nanomolar IC50 value against the human CCR5 receptor, a level of potency not shared by the deaminated core. This differential establishes it as a privileged starting point for HIV entry inhibitor programs compared to 3-methyl-1,2,3-benzotriazin-4(3H)-one and similar non-aminated analogs [1].

CCR5 Antagonist HIV Entry Inhibition Chemokine Receptor

Leukotriene A4 Hydrolase (LTA4H) Inhibition: Sub-3 Nanomolar Activity Distinct from the Inactive Core

The 6-amino substituent is essential for potent inhibition of the LTA4H aminopeptidase, a key anti-inflammatory target. The target compound achieves sub-3 nM IC50, whereas the 3-methyl-1,2,3-benzotriazin-4(3H)-one core, which lacks the 6-amino group, is essentially inactive (IC50 > 30,000 nM). This stark contrast confirms that the amino group provides a critical binding interaction [1]. While the best-in-class compound from the LTA4H series (IV-16) is a more elaborated derivative, the core scaffold's activity supports its use as a key starting material for further optimization [2].

LTA4H Inhibitor Aminopeptidase Inflammation

Predicted Drug-Like Physicochemical Profile: Optimal Solubility and Low Lipophilicity vs. Higher-Weight, Lipophilic Analogs

The compound's small size (MW 176.18), balanced lipophilicity (cLogP ~0.2), and a single hydrogen bond donor (HBD = 1) confer superior ligand efficiency metrics compared to many 6-halogenated or N-arylated benzotriazin-4-one derivatives, which often present higher molecular weights and clogP values that violate lead-like criteria [1]. This 'lean' profile makes the compound an attractive start point for medicinal chemistry expansion without breaching property guidelines.

Drug-Likeness Physicochemical Properties LEAN Lead

High-Confidence Application Scenarios for 6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one Derived from Direct Comparative Evidence


Focused HIV-1 Entry Inhibitor Discovery: Building on a Validated 0.110 nM CCR5 Hit

Based on the direct head-to-head potency advantage over the parent scaffold (Section 3, Evidence Item 1), this compound is immediately actionable as a lead-like starting point for medicinal chemists targeting CCR5. It can be procured for structure-activity relationship (SAR) expansion studies aiming to improve oral bioavailability and selectivity over related chemokine receptors while maintaining sub-nanomolar potency against HIV-1 entry into host cells [1].

Optimizing LTA4H Aminopeptidase Inhibitors: A Privileged Warhead for Inflammatory Diseases

The clear potency cliff between the active 6-amino scaffold and the inactive deaminated core (Section 3, Evidence Item 2), confirmed by a sub-3 nM LTA4H IC50 value, validates the procurement of this compound as a critical building block. User groups can leverage this scaffold to synthesize novel 1,2,3-benzotriazin-4-one derivatives for the treatment of inflammation, as demonstrated by the potent activity of derivative IV-16 in the THP1 human AML cell line [2].

Construction of Lead-Like Libraries with Built-In Synthetic Tractability

The compound's favorable low molecular weight and optimal logP profile, which clearly outperform heavier, lipophilic benzotriazinone analogs (Section 3, Evidence Item 3), position it as an ideal core for constructing diverse, fragment-based screening libraries. Its commercial availability in high purity supports high-throughput amide coupling or reductive amination chemistries on the primary amine, making it a versatile, cost-effective building block for large-scale library synthesis .

Quote Request

Request a Quote for 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.